molecular formula C18H16Cl2N2O2 B5035110 N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Numéro de catalogue B5035110
Poids moléculaire: 363.2 g/mol
Clé InChI: DQVVFIOGEHNIEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in regulating a range of physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. The discovery of DPCPX has provided researchers with a powerful tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions.

Mécanisme D'action

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and blocks the action of adenosine. The adenosine A1 receptor is coupled to a G protein, which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). By blocking the adenosine A1 receptor, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide prevents the inhibition of adenylate cyclase and increases the production of cAMP.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain. It also reduces the release of glutamate and GABA, two important neurotransmitters involved in synaptic transmission. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce neuronal excitability and regulate synaptic plasticity. It has also been shown to reduce the activity of the sympathetic nervous system and lower blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool. It is a highly selective antagonist of the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological and pathological conditions. It is also a potent antagonist, which means that relatively low concentrations can be used to achieve a maximal effect. However, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It has a relatively short half-life, which means that it may need to be administered frequently in experiments. It also has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

Orientations Futures

There are several future directions for research involving N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of adenosine A1 receptor antagonists in various neurological and psychiatric conditions. For example, N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anticonvulsant effects in animal models of epilepsy, which suggests that it may have potential as a treatment for this condition. Another area of interest is the role of the adenosine A1 receptor in pain perception. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models, which suggests that it may have potential as a treatment for chronic pain. Finally, there is interest in the development of new adenosine A1 receptor antagonists with improved pharmacokinetic properties, such as longer half-lives and better solubility, which would make them more useful as research tools and potential therapeutics.

Méthodes De Synthèse

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide was first synthesized by researchers at Bristol-Myers Squibb in the early 1990s. The synthesis involves the reaction of 2,3-dichlorophenylacetonitrile with 4-methylphenylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with pyrrolidine-2,5-dione in the presence of a base to form N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Applications De Recherche Scientifique

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. It has been shown to have a range of effects, including modulating neurotransmitter release, reducing neuronal excitability, and regulating synaptic plasticity. N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the role of the adenosine A1 receptor in sleep regulation, pain perception, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in various conditions, including epilepsy, Parkinson's disease, and Alzheimer's disease.

Propriétés

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-5-7-13(8-6-11)22-10-12(9-16(22)23)18(24)21-15-4-2-3-14(19)17(15)20/h2-8,12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVVFIOGEHNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.